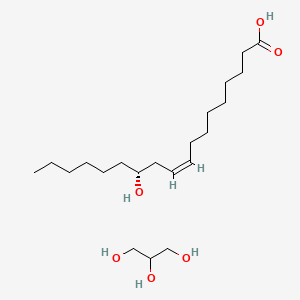
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol is a compound that combines a hydroxylated fatty acid with glycerol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol typically involves the esterification of (Z,12R)-12-hydroxyoctadec-9-enoic acid with propane-1,2,3-triol. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process by allowing for easier separation and reuse of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the fatty acid chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid esters.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol involves its interaction with cellular membranes and enzymes. The hydroxyl group and the double bond in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can act as a ligand for specific receptors, modulating signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Ricinoleic acid: A hydroxylated fatty acid similar to (Z,12R)-12-hydroxyoctadec-9-enoic acid.
Glycerol esters: Compounds formed by the esterification of glycerol with various fatty acids.
Uniqueness
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol is unique due to its specific combination of a hydroxylated fatty acid and glycerol. This structure imparts distinct physicochemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
91744-44-4 |
|---|---|
Fórmula molecular |
C21H42O6 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C18H34O3.C3H8O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4-1-3(6)2-5/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-6H,1-2H2/b12-9-;/t17-;/m1./s1 |
Clave InChI |
CJJXHKDWGQADHB-DPMBMXLASA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.C(C(CO)O)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(CO)O)O |
Números CAS relacionados |
68936-89-0 29894-35-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


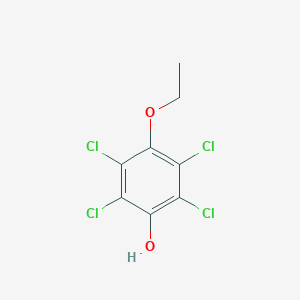
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
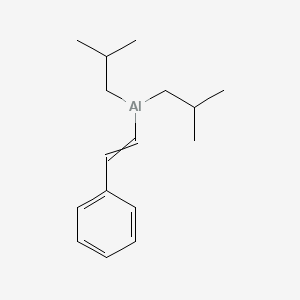
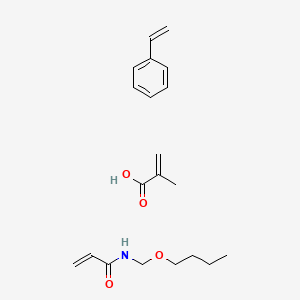
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
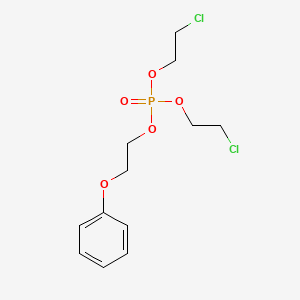
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
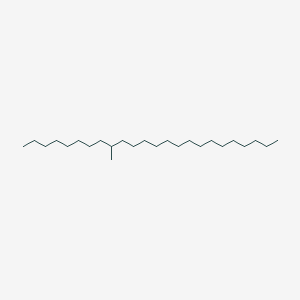
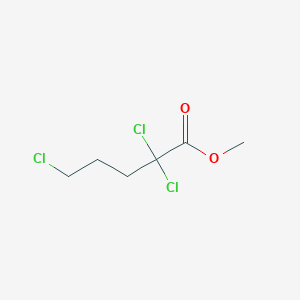
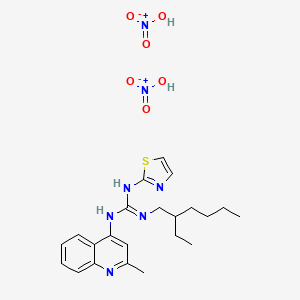
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
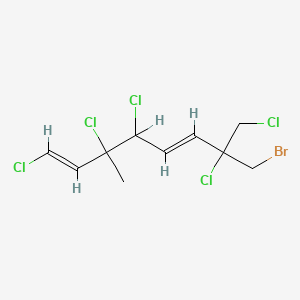
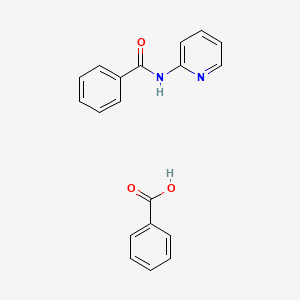
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
